molecular formula C10H15ClN2O2 B11784919 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

Cat. No.: B11784919
M. Wt: 230.69 g/mol
InChI Key: GYWBORBQMUDFPE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with 1-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium bicarbonate. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various coupled products depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of DNA topoisomerase, leading to the disruption of DNA replication in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methoxyethyl groups enhances its solubility and reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

4-chloro-2,6-bis(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C10H15ClN2O2/c1-6(14-3)8-5-9(11)13-10(12-8)7(2)15-4/h5-7H,1-4H3

InChI Key

GYWBORBQMUDFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC(=N1)C(C)OC)Cl)OC

Origin of Product

United States

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